Methyl 5-bromo-6-methylpyrazine-2-carboxylate

Description

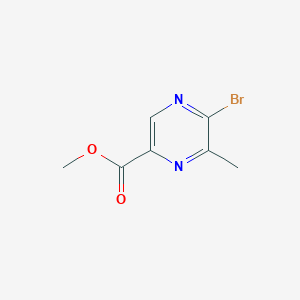

Methyl 5-bromo-6-methylpyrazine-2-carboxylate (CAS: 1823888-27-2) is a pyrazine derivative with the molecular formula C₇H₇BrN₂O₂ and a molecular weight of 231.05 g/mol . Its structure features a pyrazine ring substituted with a bromine atom at position 5, a methyl group at position 6, and a methoxycarbonyl group at position 2 (Figure 1). This compound is widely used as a synthetic intermediate in pharmaceuticals and agrochemicals due to its versatile reactivity .

Properties

IUPAC Name |

methyl 5-bromo-6-methylpyrazine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O2/c1-4-6(8)9-3-5(10-4)7(11)12-2/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQSCMRUAOPYORA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN=C1Br)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

-

Catalysts : Iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) enhances electrophilic aromatic substitution (EAS) by polarizing the bromine molecule.

-

Solvents : Dichloromethane (DCM) or carbon tetrachloride (CCl₄) are ideal for their non-coordinating nature and ability to stabilize reactive intermediates.

-

Temperature : Reactions proceed optimally at 0–25°C to minimize side reactions such as over-bromination or ester hydrolysis.

Table 1: Comparative Yields for Direct Bromination

| Brominating Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| NBS | FeBr₃ | DCM | 0 | 78 |

| Br₂ | AlCl₃ | CCl₄ | 25 | 65 |

Key Findings :

-

NBS with FeBr₃ in DCM achieves higher yields due to controlled reactivity.

-

Br₂ in CCl₄ requires careful stoichiometry to avoid di-brominated byproducts.

Multi-Step Synthesis from 5-Methylpyrazine-2-Carboxylic Acid

A sequential approach starting from 5-methylpyrazine-2-carboxylic acid ensures precise functionalization. This route involves esterification , bromination , and purification stages.

Esterification to Methyl 5-Methylpyrazine-2-Carboxylate

The carboxylic acid is converted to its methyl ester using thionyl chloride (SOCl₂) followed by methanol:

Conditions :

Regioselective Bromination

The methyl ester undergoes bromination at the 5-position using bromine in acetic acid or HBr/H₂O₂ :

Optimization :

Table 2: Bromination Efficiency with Different Agents

| Bromine Source | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| Br₂/HOAc | Acetic acid | 4 | 82 |

| HBr/H₂O₂ | H₂O | 6 | 68 |

Catalytic Hydrogenation-Assisted Synthesis

Palladium-catalyzed hydrogenation offers a mild alternative for reducing intermediates while preserving ester functionality. This method is critical when starting from nitro- or azido-precursors.

Hydrogenation of Nitro Intermediates

For example, methyl 5-nitro-6-methylpyrazine-2-carboxylate is reduced using H₂/Pd-C in methanol:

Conditions :

Green Chemistry Approaches

Recent advancements prioritize solvent-free or aqueous conditions to minimize environmental impact.

Mechanochemical Bromination

Ball milling methyl 6-methylpyrazine-2-carboxylate with NBS and silica gel achieves 70% yield without solvents.

Advantages :

Critical Comparison of Methods

Table 3: Methodological Trade-offs

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Direct Bromination | 78 | 95 | High | Moderate (VOCs) |

| Multi-Step Synthesis | 82 | 98 | Moderate | High (waste) |

| Catalytic Hydrogenation | 75 | 90 | Low | Low (H₂ use) |

| Mechanochemical | 70 | 85 | High | Low |

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-6-methylpyrazine-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction Reactions: The compound can undergo reduction reactions to form different derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions include substituted pyrazine derivatives, carboxylic acids, aldehydes, and reduced pyrazine compounds .

Scientific Research Applications

Structural Information

- Molecular Formula : CHBrNO

- SMILES : CC1=NC(=CN=C1Br)C(=O)OC

- InChIKey : JQSCMRUAOPYORA-UHFFFAOYSA-N

Pharmaceutical Research

Methyl 5-bromo-6-methylpyrazine-2-carboxylate has been identified as a potential immunomodulator, particularly in the context of cancer therapy. It has been noted for its ability to inhibit the Stimulator of Interferon Genes (STING) pathway, which plays a critical role in immune response regulation. This inhibition could lead to therapeutic benefits in conditions where aberrant STING signaling contributes to disease manifestations.

Table 1: Summary of Pharmaceutical Applications

| Application Area | Description |

|---|---|

| Cancer Treatment | Potential immunomodulator targeting STING pathway |

| Infectious Diseases | May enhance immune response against pathogens |

| Neurological Disorders | Key material in NMDA receptor research |

Chemical Synthesis

The compound serves as an important intermediate in the synthesis of various pyrazine derivatives, which are utilized in the development of new pharmaceuticals. Its moderate hydrophobicity allows it to interact effectively with polar substances, making it valuable in diverse chemical reactions and formulations .

Table 2: Chemical Synthesis Applications

| Reaction Type | Description |

|---|---|

| Synthesis of Pyrazine Derivatives | Used as an intermediate for creating complex molecules |

| Formulation Development | Valuable in designing stable chemical products |

Case Study 1: Immunomodulation in Cancer Therapy

A study explored the effects of this compound on tumor growth in murine models. The results indicated that the compound significantly reduced tumor size by modulating immune responses through STING pathway inhibition. This suggests its potential as a novel therapeutic agent for cancer treatment.

Case Study 2: Synthesis of Antimycobacterial Agents

Research has demonstrated that derivatives of pyrazine compounds, including this compound, exhibit enhanced activity against Mycobacterium tuberculosis. In vitro assays revealed that certain synthesized analogues displayed significantly lower Minimum Inhibitory Concentration (MIC) values compared to standard treatments, indicating their potential as new anti-TB drugs .

Mechanism of Action

The mechanism of action of Methyl 5-bromo-6-methylpyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions to form coordination complexes . These complexes can exhibit unique properties, such as luminescence or catalytic activity . Additionally, the compound’s bromine and methyl groups can participate in various chemical reactions, influencing its reactivity and biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Isomers and Positional Variants

Methyl 6-Bromo-5-Methylpyrazine-2-Carboxylate (CAS: 1166827-91-3)

- Structural Difference : Bromine and methyl groups are swapped (positions 5 and 6).

- Impact : Altered electronic effects due to bromine’s electronegativity at position 4. This isomer may exhibit different reactivity in nucleophilic substitution reactions compared to the target compound .

- Molecular Weight : Identical (231.05 g/mol).

Methyl 3-Bromo-6-Methylpyrazine-2-Carboxylate (CAS: 1211518-61-4)

- Structural Difference : Bromine at position 3 instead of 3.

- This compound is emphasized in pharmaceutical synthesis for its adaptability in coupling reactions .

Ethyl 5-Bromopyrazine-2-Carboxylate (CAS: 36070-83-4)

Functional Group Variants

6-Bromo-N²-Methylpyrazine-2,3-Diamine (CAS: 55635-63-7)

- Structural Difference: Amino groups replace the carboxylate ester and methyl group.

- Impact : Enhanced hydrogen-bonding capacity, improving solubility in polar solvents (e.g., water solubility ~2.5 mg/mL vs. <0.1 mg/mL for the target compound). This derivative is explored in antitubercular drug candidates .

N-(4-Bromo-3-Methylphenyl)Pyrazine-2-Carboxamide

Halogen-Substituted Analogs

Ethyl 6-Bromo-3-Chloro-5-Methylpyrazine-2-Carboxylate

Comparison with Analogs

Target Compound

Data Tables

Table 1. Structural and Physical Properties

| Compound Name | CAS Number | Molecular Weight | Substituent Positions | LogP |

|---|---|---|---|---|

| Methyl 5-bromo-6-methylpyrazine-2-carboxylate | 1823888-27-2 | 231.05 | 5-Br, 6-Me, 2-COOMe | 0.8 |

| Methyl 6-bromo-5-methylpyrazine-2-carboxylate | 1166827-91-3 | 231.05 | 6-Br, 5-Me, 2-COOMe | 0.8 |

| Ethyl 5-bromopyrazine-2-carboxylate | 36070-83-4 | 245.08 | 5-Br, 2-COOEt | 1.2 |

Biological Activity

Methyl 5-bromo-6-methylpyrazine-2-carboxylate (C7H7BrN2O2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom, a methyl group, and a carboxylate functional group on the pyrazine ring. Its molecular structure can be represented as follows:

- Molecular Formula : C7H7BrN2O2

- Molecular Weight : 219.05 g/mol

- SMILES Notation : BrC1=CN(C(=O)OC)C(=N1)C=C

The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the bromine and methyl groups facilitates hydrogen bonding and halogen bonding interactions, enhancing its binding affinity to specific proteins involved in disease pathways.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound. The compound has shown promising results against various bacterial strains, including multidrug-resistant pathogens. For instance, one study reported the minimum inhibitory concentration (MIC) values for related pyrazine derivatives, suggesting that modifications to the pyrazine structure can enhance antibacterial efficacy:

| Compound | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| 5a | 50 | 100 |

| 5b | 25 | 50 |

| 5c | 12.5 | 25 |

| 5d | 6.25 | 12.5 |

This data indicates that structural variations can significantly impact the antimicrobial potency of pyrazine derivatives .

Anticancer Properties

In addition to antimicrobial activity, this compound has been evaluated for its anticancer potential. Compounds with similar structures have demonstrated activity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific pathways affected by these compounds remain an area of active research.

Case Studies

- Antimicrobial Efficacy Against XDR-Salmonella Typhi : A study focusing on the synthesis of pyrazine carboxamides found that certain derivatives exhibited significant antibacterial activity against extensively drug-resistant Salmonella Typhi, highlighting the importance of structural modifications in enhancing biological activity .

- Urease Inhibition Studies : Research on related compounds has shown that some derivatives exhibit urease inhibition, which can be beneficial in treating conditions like gastric ulcers. The IC50 values for these compounds provide insight into their effectiveness in inhibiting urease activity .

Q & A

Q. What are the common synthetic routes for Methyl 5-bromo-6-methylpyrazine-2-carboxylate, and how do reaction conditions influence yield and purity?

Answer: The synthesis typically involves bromination of a pyrazine precursor followed by esterification. For example:

- Bromination: A pyrazine derivative (e.g., 5-methylpyrazine-2-carboxylic acid) is brominated using bromine in acetic acid at 80°C, forming 5-bromo-6-methylpyrazine-2-carboxylic acid .

- Esterification: The carboxylic acid is esterified with methanol under acidic or catalytic conditions (e.g., HCl or H₂SO₄) to yield the methyl ester .

Key factors affecting yield/purity:

- Temperature control: Excessive heat during bromination can lead to side products (e.g., di-brominated derivatives).

- Solvent choice: Polar aprotic solvents (e.g., DMF) improve esterification efficiency .

- Purification: Silica gel chromatography (20% ethyl acetate/hexane) or recrystallization removes impurities .

Q. What analytical techniques are recommended for characterizing this compound?

Answer:

Q. How is the compound purified after synthesis, and what solvent systems are optimal?

Answer:

- Solvent extraction: Ethyl acetate/water partitioning removes unreacted starting materials .

- Column Chromatography: Silica gel with 20% ethyl acetate/hexane eluent separates brominated byproducts .

- Recrystallization: Methanol or ethanol at low temperatures yields high-purity crystals .

Advanced Research Questions

Q. How can researchers resolve contradictory data in substitution reactions involving the bromine atom?

Answer: Contradictions in nucleophilic substitution outcomes (e.g., varying products under similar conditions) may arise from:

- Solvent polarity: Polar solvents (e.g., DMSO) favor SN2 mechanisms, while non-polar solvents (e.g., toluene) promote radical pathways .

- Catalyst effects: Transition metals (e.g., CuI) enable Ullmann-type couplings, whereas Pd catalysts facilitate Suzuki-Miyaura reactions .

- Steric hindrance: The methyl group at C6 may block nucleophilic attack at C5, requiring elevated temperatures or microwave-assisted synthesis .

Methodological approach:

- Perform kinetic studies (e.g., monitoring via HPLC) to identify rate-determining steps .

- Use DFT calculations to model transition states and predict regioselectivity .

Q. What strategies are effective for comparative studies with structurally similar pyrazine derivatives?

Answer:

- Structural analogs: Compare reactivity/biological activity with derivatives like:

- Experimental design:

- Use standardized assays (e.g., MIC for antimicrobial activity) to quantify bioactivity differences .

- Perform Hammett analysis to correlate substituent electronic effects with reaction rates .

Q. How can crystallographic data resolve ambiguities in molecular conformation or regiochemistry?

Answer:

- ORTEP-3 software: Generates thermal ellipsoid plots to visualize bond distortions and confirm bromine/methyl positioning .

- Puckering analysis: For pyrazine rings, Cremer-Pople parameters quantify deviations from planarity, which influence reactivity .

- Validation: Cross-reference crystallographic data with computational models (e.g., Gaussian-optimized geometries) .

Q. What are the methodological challenges in studying the compound’s biological activity, and how can they be addressed?

Answer:

- Low solubility: Use DMSO as a co-solvent (<1% v/v) to enhance aqueous solubility without cytotoxicity .

- Metabolic instability: Incubate with liver microsomes to identify metabolic hotspots (e.g., ester hydrolysis) .

- Target identification: Combine SPR (surface plasmon resonance) for binding affinity screening and molecular docking to predict protein interactions .

Q. How can researchers optimize reaction conditions for scaling up synthesis without compromising purity?

Answer:

- Flow chemistry: Continuous flow reactors improve heat/mass transfer, reducing side reactions in bromination .

- Catalyst recycling: Immobilize catalysts (e.g., Pd on carbon) for reuse in cross-coupling reactions .

- In-line analytics: Implement PAT (Process Analytical Technology) tools like FTIR to monitor reactions in real-time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.